molecular formula C17H18FN5 B8560319 N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine

N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine

Cat. No.: B8560319
M. Wt: 311.36 g/mol
InChI Key: HPOGZCHDPRNVJD-UHFFFAOYSA-N
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Description

N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with an imidazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine typically involves multiple steps, including the formation of the imidazole ring and subsequent coupling with the pyrimidine ring. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium catalysts and boron reagents to facilitate the coupling of the imidazole and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds.

Scientific Research Applications

N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and imidazole derivatives, such as:

Uniqueness

N-tert-butyl-4-(4-(4-fluorophenyl)-1H-imidazol-5-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C17H18FN5

Molecular Weight

311.36 g/mol

IUPAC Name

N-tert-butyl-4-[4-(4-fluorophenyl)-1H-imidazol-5-yl]pyrimidin-2-amine

InChI

InChI=1S/C17H18FN5/c1-17(2,3)23-16-19-9-8-13(22-16)15-14(20-10-21-15)11-4-6-12(18)7-5-11/h4-10H,1-3H3,(H,20,21)(H,19,22,23)

InChI Key

HPOGZCHDPRNVJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC=CC(=N1)C2=C(N=CN2)C3=CC=C(C=C3)F

Origin of Product

United States

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